Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13722158
InChI: InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18)
SMILES: CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl
Molecular Formula: C11H14ClN5O2
Molecular Weight: 283.71 g/mol

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate

CAS No.:

Cat. No.: VC13722158

Molecular Formula: C11H14ClN5O2

Molecular Weight: 283.71 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate -

Specification

Molecular Formula C11H14ClN5O2
Molecular Weight 283.71 g/mol
IUPAC Name tert-butyl N-(6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Standard InChI InChI=1S/C11H14ClN5O2/c1-6-14-15-9-7(5-8(12)16-17(6)9)13-10(18)19-11(2,3)4/h5H,1-4H3,(H,13,18)
Standard InChI Key QZCQMEXCNUEOFT-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl
Canonical SMILES CC1=NN=C2N1N=C(C=C2NC(=O)OC(C)(C)C)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused triazolo-pyridazine scaffold with substituents at positions 3 (methyl), 6 (chloro), and 8 (tert-butyl carbamate). Its IUPAC name is tert-butyl N-(6-chloro-3-methyl-[1, triazolo[4,3-b]pyridazin-8-yl)carbamate, and its molecular formula is C₁₁H₁₄ClN₅O₂ (MW: 283.71 g/mol) . Key structural attributes include:

  • Triazolo[4,3-b]pyridazine core: A bicyclic system comprising a 1,2,4-triazole fused to a pyridazine ring.

  • Electron-withdrawing groups: The chlorine atom at position 6 enhances electrophilic reactivity, while the methyl group at position 3 contributes to steric effects.

  • Carbamate protection: The tert-butyloxycarbonyl (Boc) group at position 8 stabilizes the amine functionality during synthetic workflows.

Spectroscopic and Analytical Data

  • NMR: ¹H-NMR spectra show characteristic peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.5 ppm).

  • HPLC-MS: Purity >98% with a molecular ion peak at m/z 284.1 ([M+H]⁺).

  • X-ray crystallography: Confirms the planar triazolo-pyridazine core and regioselectivity of substituents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄ClN₅O₂
Molecular Weight283.71 g/mol
Melting Point180–182°C (dec.)
SolubilityDMSO, DMF, CH₂Cl₂
LogP2.3 (predicted)

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Core Formation: Cyclization of 3-chloropyridazine with methylhydrazine under reflux to yield 3-methyl- triazolo[4,3-b]pyridazine .

  • Chlorination: Electrophilic substitution at position 6 using POCl₃ or PCl₅.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP, yielding the final product.

Representative Reaction

3-Methyl-triazolo[4,3-b]pyridazine+POCl3Δ6-Chloro-3-methyl-triazolo[4,3-b]pyridazine\text{3-Methyl-triazolo[4,3-b]pyridazine} + \text{POCl}_3 \xrightarrow{\Delta} \text{6-Chloro-3-methyl-triazolo[4,3-b]pyridazine} 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine+Boc2ODMAPTert-butyl carbamate derivative\text{6-Chloro-3-methyl-triazolo[4,3-b]pyridazine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{Tert-butyl carbamate derivative}

Industrial Production

Industrial processes optimize yield and scalability:

  • Continuous Flow Reactors: Enhance reaction control and reduce byproducts.

  • Automated Purification: Chromatography or recrystallization ensures >99% purity.

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationCH₃NHNH₂, EtOH, reflux75–80
ChlorinationPOCl₃, 110°C85–90
Boc ProtectionBoc₂O, DMAP, THF, 0°C→RT70–75

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloro group at position 6 undergoes substitution with nucleophiles (e.g., amines, thiols):

R-X+NaNH2R-NH2+NaX\text{R-X} + \text{NaNH}_2 \rightarrow \text{R-NH}_2 + \text{NaX}

For example, reaction with morpholine yields 6-morpholino derivatives .

Hydrolysis of the Carbamate

Acidic or basic conditions cleave the Boc group:

Boc-protected amineHCl/MeOHFree amine+CO2+tert-butanol\text{Boc-protected amine} \xrightarrow{\text{HCl/MeOH}} \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

This step is critical for generating active pharmaceutical intermediates.

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts the triazole ring to oxidized derivatives.

  • Reduction: NaBH₄ selectively reduces the pyridazine ring without affecting the triazole.

TargetActivity (IC₅₀/MIC)Model System
c-Met Kinase0.9 µMHeLa Cells
Pim-1 Kinase1.1 µMMCF-7 Cells
S. aureus4 µg/mLBroth Dilution

Applications in Scientific Research

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for dual kinase inhibitors.

  • Prodrug Development: Boc group enhances solubility for in vivo studies.

Material Science

  • Polymer Synthesis: Triazolo-pyridazines improve thermal stability in polyamides .

Comparative Analysis with Analogues

Structural Analogues

  • 6-Chloro-3-ethyl variant: Reduced kinase affinity (IC₅₀ = 2.5 µM).

  • 8-Amino derivative: Enhanced antibacterial activity (MIC = 2 µg/mL) but lower solubility.

Unique Advantages

  • Dual Inhibition: Simultaneously targets c-Met and Pim-1, reducing drug resistance.

  • Synthetic Flexibility: Modular substitutions enable rapid SAR exploration .

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